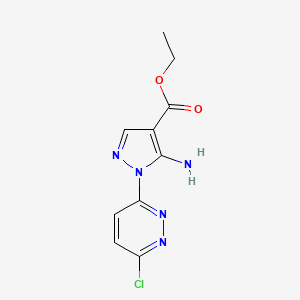![molecular formula C10H9N3O2 B2594113 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 1324083-61-5](/img/structure/B2594113.png)
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds .Molecular Structure Analysis
The molecular formula of “2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide” is C10H9N3O2.科学的研究の応用
- Compound 5m demonstrated promising in vitro antileishmanial activity and showed stability in simulated gastric and intestinal fluids .
Antileishmanial Activity
FGFR Modulation
Antifungal Properties
Cell Migration and Invasion Inhibition
Pyrrolopyrazine Derivatives
作用機序
Target of Action
The primary targets of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors due to their involvement in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent FGFR inhibitory activity, as demonstrated by its IC50 values against FGFR1–4 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are activated downstream of FGFR signaling. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
特性
IUPAC Name |
2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(15)5-13-4-7(6-14)8-2-1-3-12-10(8)13/h1-4,6H,5H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKVRLRUNJPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

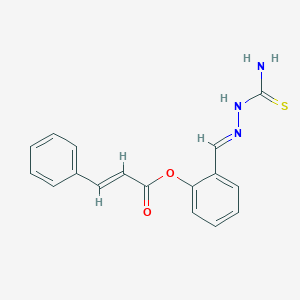
![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)
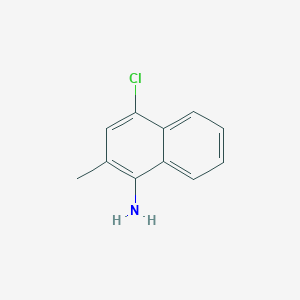
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)

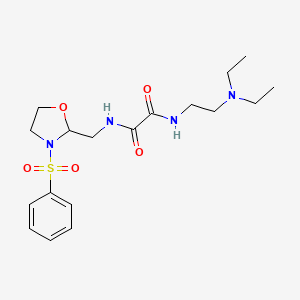
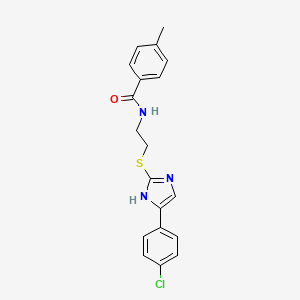
![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)


